

# Application Notes and Protocols for the Spectrophotometric Determination of 4-Aminobenzoic Acid

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## Compound of Interest

Compound Name: 4-[(Ethylsulfonyl)amino]benzoic acid

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These application notes provide detailed protocols for the quantitative determination of 4-Aminobenzoic Acid (PABA) using UV-Vis spectrophotometry. The methods outlined are simple, sensitive, and cost-effective, making them suitable for various research and quality control applications. Two primary methods are detailed: a charge-transfer complexation method and a diazotization-coupling method.

## Method 1: Charge-Transfer Complexation using DDQ

This method is based on the formation of a colored charge-transfer complex between PABA as an n-electron donor and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a  $\pi$ -acceptor.<sup>[1]</sup> The resulting complex can be quantified spectrophotometrically.

## Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorption ( $\lambda_{\text{max}}$ )	474 nm	[1]
Linearity Range	5-90 $\mu\text{g/mL}$	[1]
Molar Absorptivity	Not explicitly stated	
Limit of Detection (LOD)	0.55 $\mu\text{g/mL}$	[1]
Limit of Quantitation (LOQ)	1.67 $\mu\text{g/mL}$	[1]
Stoichiometric Ratio (PABA:DDQ)	1:1	[1]
Reaction Time	15 minutes at room temperature	
Optimal pH	8	

## Experimental Protocol

### 1. Materials and Reagents:

- 4-Aminobenzoic Acid (PABA), pure standard
- 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- Methanol, analytical grade
- UV-Vis Spectrophotometer with 1 cm quartz cuvettes
- Volumetric flasks and pipettes

### 2. Preparation of Standard Solutions:

- PABA Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of PABA, dissolve it in methanol, and dilute to 100 mL in a volumetric flask with methanol.

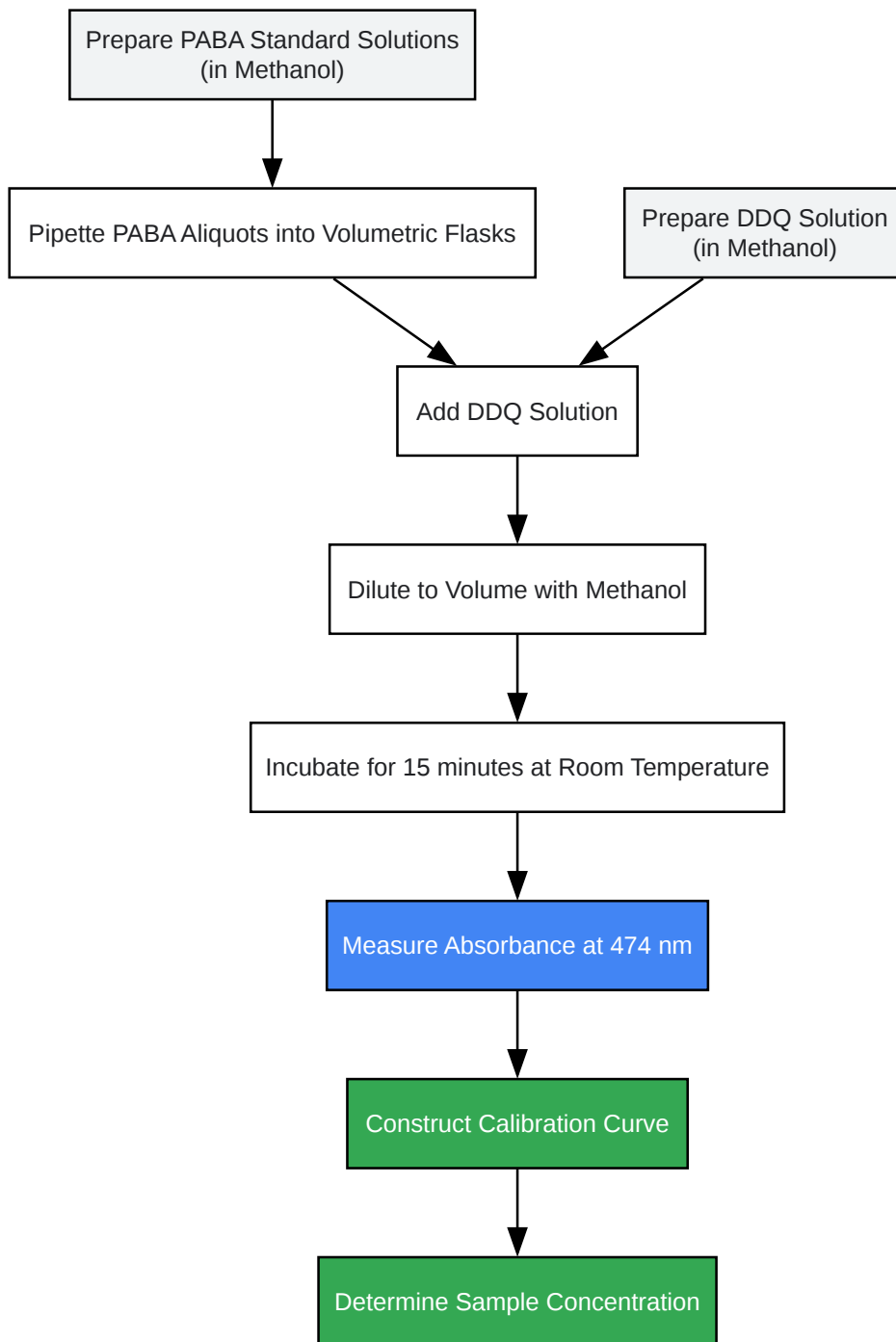
- PABA Working Standard Solution (e.g., 100 µg/mL): Dilute 10 mL of the PABA stock solution to 100 mL with methanol in a volumetric flask.
- DDQ Solution ( $1.0 \times 10^{-2}$  M): Accurately weigh 0.227 g of DDQ and dissolve it in methanol. Dilute to 100 mL in a volumetric flask with methanol.

### 3. General Procedure:

- Into a series of 10 mL volumetric flasks, pipette varying aliquots of the PABA working standard solution to create a concentration range of 5-90 µg/mL.
- Add 2 mL of the DDQ solution to each flask.
- Dilute to the mark with methanol.
- Allow the reaction to proceed for 15 minutes at room temperature.
- Measure the absorbance of the resulting colored complex at 474 nm against a reagent blank prepared in the same manner but without the PABA standard.
- Construct a calibration curve by plotting the absorbance versus the concentration of PABA.
- For the determination of PABA in a sample, prepare the sample solution in methanol and follow the same procedure. The concentration can be determined from the calibration curve.

## Experimental Workflow

## Workflow for PABA Determination by Charge-Transfer Complexation



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Caption: Workflow for PABA Determination by Charge-Transfer Complexation.

## Method 2: Diazotization and Coupling Reaction

This method involves the diazotization of the primary amino group of PABA with nitrous acid, followed by a coupling reaction with a suitable aromatic compound to form a highly colored and stable azo dye.[2][3][4]

### Quantitative Data Summary

Parameter	1-Naphthylamine-7-sulphonic acid (1-NASA)	Pyrogallol	Reference
Coupling Agent	1-Naphthylamine-7-sulphonic acid	Pyrogallol	[2][5]
Wavelength of Maximum Absorption ( $\lambda_{max}$ )	525 nm	468 nm	[2][5]
Linearity Range	0.25-7 $\mu\text{g/mL}$	Not explicitly stated	[2][3]
Molar Absorptivity	$3.6057 \times 10^4 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$	Not explicitly stated	[2][3]
Optimal pH for Coupling	Not explicitly stated	5.0 - 6.0	[5]

### Experimental Protocol (using 1-NASA as coupling agent)

#### 1. Materials and Reagents:

- 4-Aminobenzoic Acid (PABA), pure standard
- Sodium Nitrite ( $\text{NaNO}_2$ )
- Hydrochloric Acid (HCl), 1M
- Sulfamic Acid ( $\text{H}_3\text{NSO}_3$ )
- 1-Naphthylamine-7-sulphonic acid (1-NASA)

- Distilled Water
- UV-Vis Spectrophotometer with 1 cm quartz cuvettes
- Volumetric flasks and pipettes

## 2. Preparation of Reagent Solutions:

- PABA Standard Stock Solution (e.g., 100  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of PABA, dissolve in a small amount of alcohol and dilute to 100 mL in a volumetric flask with distilled water.
- Sodium Nitrite Solution (0.3% w/v): Dissolve 0.3 g of  $\text{NaNO}_2$  in 100 mL of distilled water.
- Sulfamic Acid Solution (0.5% w/v): Dissolve 0.5 g of sulfamic acid in 100 mL of distilled water.
- 1-NASA Solution (0.33% w/v): Dissolve 0.33 g of 1-NASA in 100 mL of distilled water, with gentle heating if necessary.[\[4\]](#)

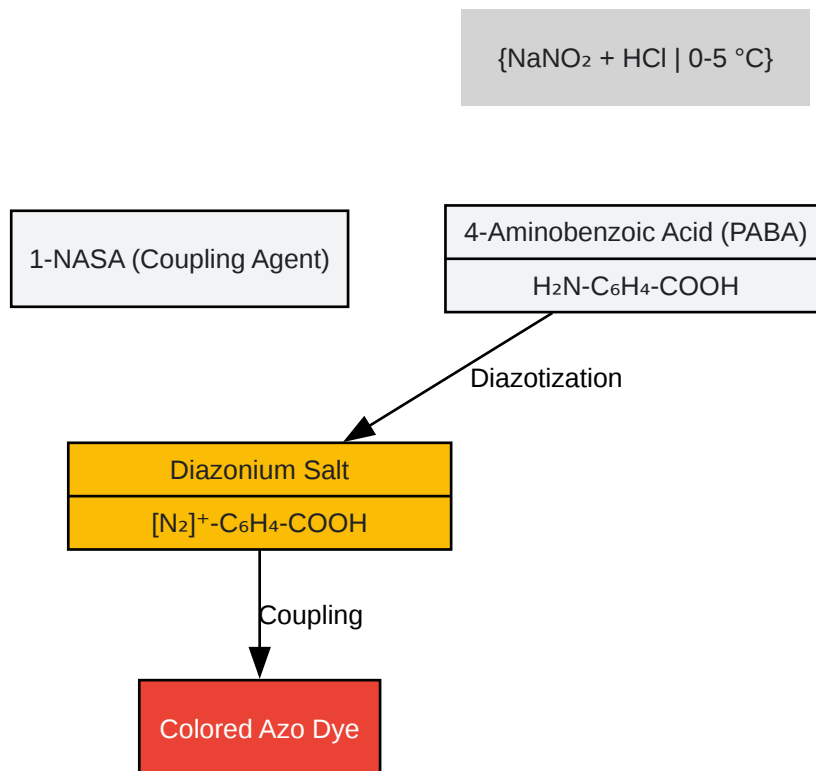
## 3. General Procedure:[\[4\]](#)

- Into a series of 10 mL volumetric flasks, add aliquots of the PABA standard solution to obtain concentrations ranging from 0.25 to 7  $\mu\text{g/mL}$ .
- Add 1 mL of 1M HCl to each flask.
- Add 0.3 mL of 0.3% sodium nitrite solution, mix well, and allow to stand for 3 minutes for the diazotization reaction to complete.
- Add 1 mL of 0.5% sulfamic acid solution to remove excess nitrous acid and let it stand for 4 minutes with occasional shaking.
- Add 1.5 mL of the 0.33% 1-NASA solution.
- Dilute to the mark with distilled water.
- Measure the absorbance of the resulting pink azo dye at 525 nm against a reagent blank.

- Construct a calibration curve by plotting absorbance versus concentration.

## Diazotization and Coupling Reaction Pathway

### Diazotization and Coupling Reaction of PABA



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Caption: Diazotization and Coupling Reaction of PABA.

## Direct UV Spectrophotometry

While PABA exhibits UV absorbance, this method is less specific and prone to interference from other UV-absorbing compounds in the sample matrix. It is most suitable for relatively pure samples.

## Quantitative Data Summary

Parameter	Value	Reference
Wavelength of Maximum Absorption ( $\lambda_{\text{max}}$ )	194 nm, 226 nm, 278 nm	[6]

## Experimental Protocol

### 1. Materials and Reagents:

- 4-Aminobenzoic Acid (PABA), pure standard
- Suitable solvent (e.g., methanol, ethanol, or water)
- UV-Vis Spectrophotometer with 1 cm quartz cuvettes

### 2. General Procedure:

- Prepare a stock solution of PABA in the chosen solvent.
- Prepare a series of dilutions to create a calibration set.
- Measure the absorbance of each standard at 278 nm against a solvent blank.
- Construct a calibration curve of absorbance versus concentration.
- Prepare the sample in the same solvent and measure its absorbance to determine the PABA concentration.

Note: The choice of solvent can influence the absorption spectrum. It is crucial to use the same solvent for both standards and samples.

## Concluding Remarks

The choice of method for the spectrophotometric determination of 4-aminobenzoic acid will depend on the sample matrix, the required sensitivity, and the available instrumentation. The charge-transfer complexation and diazotization-coupling methods offer greater selectivity and sensitivity compared to direct UV spectrophotometry, making them more suitable for complex



samples such as pharmaceutical formulations. For all methods, it is essential to validate the procedure in the specific sample matrix to ensure accuracy and precision.

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